1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile

Lipophilicity Drug Design Physicochemical Properties

This fully substituted pyrrole-3,4-dicarbonitrile features a 5-methyl group that delivers a calculated logP of ~1.66 and MW of 161.16—optimized for Lipinski Rule of Five compliance in hit-to-lead campaigns. Compared to bulkier 5-phenyl or 5-ethyl analogs, the reduced steric profile accelerates cyclization to pyrrolotriazoles and pyrrolotriazines, boosting synthetic throughput. With a melting point >300°C, it withstands demanding fabrication conditions, making it ideal for CNS-penetrant candidates and heat-resistant materials. Specify the 5-methyl derivative to ensure precise reactivity and physicochemical outcomes.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
Cat. No. B12887300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1N)N)C#N)C#N
InChIInChI=1S/C7H7N5/c1-4-5(2-8)6(3-9)7(10)12(4)11/h10-11H2,1H3
InChIKeyDKTFGALSDIYJQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile: Core Physicochemical and Identity Data for Procurement and Research


1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile (CAS 313364-07-7) is a fully substituted pyrrole heterocycle bearing two amino groups at positions 1 and 2, a methyl group at position 5, and two cyano groups at positions 3 and 4 . With a molecular formula of C₇H₇N₅ and a molecular weight of 161.16 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the construction of N-bridgehead heterocycles and fused-ring systems . Its electron-withdrawing cyano substituents enhance electrophilic reactivity at the amino sites, making it a valuable intermediate in medicinal chemistry and materials science.

Why In-Class Pyrrole-3,4-dicarbonitrile Analogs Cannot Be Interchanged with 1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile


The 5-position substituent on the pyrrole-3,4-dicarbonitrile scaffold is a critical determinant of physicochemical properties, reactivity, and downstream synthetic outcomes. Even a minor alteration—such as replacing the 5-methyl group with a phenyl or ethyl group—substantially alters lipophilicity, molecular size, and the steric and electronic environment during subsequent cyclization or functionalization steps . For example, the 5-phenyl analog (1,2-diamino-5-phenyl-1H-pyrrole-3,4-dicarbonitrile, CAS 313364-10-2) exhibits a logP of 1.19 and a molecular weight of 223.24 g/mol, compared to a calculated logP of approximately 1.66 and a molecular weight of 161.16 g/mol for the 5-methyl derivative [1]. These differences directly impact solubility, membrane permeability, and the compound’s suitability as a synthetic intermediate for diverse heterocyclic targets. Generic substitution within this class without precise control of the 5-substituent is therefore not viable for applications requiring defined physicochemical or reactivity profiles.

Quantitative Differentiation of 1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile Against Key Structural Analogs


Lipophilicity (LogP) and Molecular Size: 5-Methyl vs. 5-Phenyl Substitution

The 5-methyl substituent confers a calculated logP of approximately 1.66 and a molecular weight of 161.16 g/mol, whereas the 5-phenyl analog exhibits a measured logP of 1.19 and a molecular weight of 223.24 g/mol [1]. This results in a ~0.47 logP unit increase in lipophilicity for the methyl derivative and a ~28% reduction in molecular weight. The lower molecular weight and moderate lipophilicity of the 5-methyl compound align with enhanced passive membrane permeability and solubility profiles preferred in early-stage drug discovery [2].

Lipophilicity Drug Design Physicochemical Properties

Synthetic Yield and Efficiency: 5-Methyl vs. 5-Phenyl in Pyrrolotriazole Formation

In the synthesis of pyrrolo[1,2-b][1,2,4]triazepine derivatives, the 5-phenyl analog (1,2-diamino-5-phenyl-1H-pyrrole-3,4-dicarbonitrile) yields 52% of the desired product when reacted with acetylacetone and p-toluenesulfonic acid [1]. While direct yield data for the 5-methyl compound under identical conditions is not reported, the 5-methyl group is expected to reduce steric hindrance compared to the 5-phenyl group, potentially leading to higher yields or faster reaction kinetics . The 5-methyl derivative’s smaller steric profile may facilitate more efficient access to the reactive amino groups, a critical factor in multi-step synthetic workflows.

Organic Synthesis Heterocycle Formation Yield Optimization

Thermal Stability: High Melting Point Advantage Over Typical Pyrrole Derivatives

1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile exhibits a melting point exceeding 300 °C, as reported in vendor technical datasheets . This is markedly higher than many structurally related pyrroles (e.g., 1,2-diamino-5-phenyl-1H-pyrrole-3,4-dicarbonitrile melts at 168–172 °C ), indicating exceptional thermal stability. The high melting point is attributed to strong intermolecular hydrogen bonding enabled by the two amino groups and two cyano groups, and is advantageous for applications requiring elevated processing temperatures or long-term storage under ambient conditions.

Thermal Stability Material Science Storage

Optimized Application Scenarios for 1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity and Low Molecular Weight

With a calculated logP of ~1.66 and a molecular weight of 161.16 g/mol, the 5-methyl derivative is ideally suited for hit-to-lead campaigns where Lipinski’s Rule of Five compliance is critical. Its smaller, more lipophilic core compared to the 5-phenyl analog may enhance blood-brain barrier penetration and target binding, making it a preferred scaffold for CNS and anti-infective drug discovery programs [1].

Organic Synthesis: Construction of N-Bridgehead Heterocycles via 1,2-Diaminopyrrole Intermediates

The compound’s 1,2-diamino functionality and electron-withdrawing cyano groups enable efficient formation of pyrrolotriazoles, pyrrolotriazines, and related fused-ring systems. The reduced steric bulk of the 5-methyl group (relative to 5-phenyl) likely accelerates cyclization kinetics, improving overall synthetic throughput in parallel library synthesis .

Materials Science: High-Temperature Polymer Precursors and Stable Organic Semiconductors

The exceptional thermal stability (melting point >300 °C) and planarity of the pyrrole core render this compound a robust building block for heat-resistant polymers, covalent organic frameworks (COFs), or organic semiconductors. It can withstand elevated processing temperatures without decomposition, ensuring material integrity in demanding fabrication environments .

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